molecular formula C34H66O2 B12779521 Phytyl tetradecanoate CAS No. 62172-52-5

Phytyl tetradecanoate

Cat. No.: B12779521
CAS No.: 62172-52-5
M. Wt: 506.9 g/mol
InChI Key: QYGFRANKWSAZOD-NTGYCHQQSA-N
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Description

Phytyl tetradecanoate is a high molecular weight ester formed from phytol and tetradecanoic acid (myristic acid). This compound is identified in phytochemical studies of various plant species, such as Tephrosia falciformis , where it is detected via GC-MS analysis as part of the plant's lipophilic profile . It belongs to the broader class of phytol esters, which are significant lipophilic compounds found in plants like papyrus ( Cyperus papyrus L.) . As a research chemical, this compound is valuable for studies in natural product chemistry, plant biochemistry, and metabolomics. Its presence contributes to the complex mixture of waxes, esters, and other lipids that can be extracted from plant biomass, making it a compound of interest in the context of biorefinery and the valorization of agricultural residues for valuable phytochemicals . This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

62172-52-5

Molecular Formula

C34H66O2

Molecular Weight

506.9 g/mol

IUPAC Name

[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] tetradecanoate

InChI

InChI=1S/C34H66O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-34(35)36-29-28-33(6)26-20-25-32(5)24-19-23-31(4)22-18-21-30(2)3/h28,30-32H,7-27,29H2,1-6H3/b33-28+/t31-,32-/m1/s1

InChI Key

QYGFRANKWSAZOD-NTGYCHQQSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Direct Esterification of Phytyl Alcohol with Tetradecanoic Acid

The most straightforward and commonly employed method for preparing phytyl tetradecanoate is the direct esterification of phytyl alcohol with tetradecanoic acid. This process typically involves:

  • Reactants: Phytyl alcohol and tetradecanoic acid (myristic acid).
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation.
  • Conditions: The reaction is often conducted at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture interference, which can hydrolyze the ester.
  • Procedure: The acid and alcohol are mixed in stoichiometric or slight excess ratios, and the reaction is allowed to proceed until completion, monitored by techniques such as thin-layer chromatography (TLC) or spectroscopic methods.
  • Purification: The product is purified by washing, drying, and sometimes recrystallization or chromatography to ensure high purity.

This method is favored for its simplicity and relatively high yield, with reaction conditions optimized to minimize side reactions and degradation of sensitive terpenoid alcohols like phytyl alcohol.

Esterification Using Acid Derivatives (Acyl Chlorides or Anhydrides)

An alternative synthetic route involves the use of tetradecanoic acid derivatives such as tetradecanoyl chloride or tetradecanoic anhydride:

  • Reactants: Phytyl alcohol and tetradecanoyl chloride or anhydride.
  • Catalysts: Often no catalyst is required, but bases like pyridine may be used to neutralize the released HCl.
  • Conditions: The reaction is typically carried out at low temperatures (0–25°C) to control the reactivity and avoid side reactions.
  • Advantages: This method can provide higher reaction rates and yields due to the increased reactivity of acid derivatives compared to free acids.
  • Disadvantages: The use of acid chlorides requires careful handling due to their corrosive nature and the generation of HCl as a byproduct.

This approach is useful when rapid synthesis is desired or when the acid is less reactive under direct esterification conditions.

Improved Terpenoid Ester Preparation via Formic Acid Route

A patented method for preparing terpenoid esters, including phytyl esters, involves:

  • Reacting tertiary vinylcarbinols (precursors to phytyl alcohol) with aqueous formic acid at controlled temperatures (5–100°C).
  • The reaction forms terpenoid formates, which can be hydrolytically cleaved to yield primary terpenoid alcohols.
  • Subsequent esterification with fatty acids or their derivatives can then produce this compound.
  • This method offers a one-pot reaction with yields between 70–90%, minimizing side products such as phytadiene, which complicate purification.
Preparation Method Reactants Conditions Catalysts/Agents Yield (%) Advantages Disadvantages
Direct Esterification Phytyl alcohol + tetradecanoic acid Room temp to mild heat, inert atmosphere Acid catalysts (H2SO4, p-TsOH) Moderate to high Simple, straightforward Requires removal of water, slow
Acid Derivative Esterification Phytyl alcohol + tetradecanoyl chloride/anhydride Low temp (0–25°C) Pyridine or base High Faster reaction, higher yield Corrosive reagents, HCl byproduct
Biosynthetic/Semi-synthetic Natural phytyl alcohol + tetradecanoic acid Mild chemical esterification Acid catalysts Variable Uses natural precursors Dependent on extraction purity
Formic Acid Route via Vinylcarbinol Tertiary vinylcarbinol + formic acid 5–100°C, aqueous formic acid None or mild base for transesterification 70–90 One-pot, high yield, fewer side products Requires vinylcarbinol precursor
  • Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the ester bond formation and purity of this compound. Characteristic ester carbonyl peaks in IR (~1735 cm⁻¹) and specific proton environments in NMR confirm successful synthesis.

  • Reaction Optimization: Studies emphasize controlling moisture and temperature to prevent hydrolysis and side reactions. Inert atmospheres (nitrogen or argon) are recommended during esterification to improve yield and purity.

  • Side Products and Purification: In some methods, especially those involving vinylcarbinols, side products like phytadiene can form, complicating purification. The formic acid method reduces these impurities, facilitating easier isolation of the desired ester.

  • Biological Relevance: The integrity of this compound is crucial for its role in chloroplast membranes. Research shows that synthetic analogs prepared via these methods retain biological activity relevant to photosynthetic function.

This compound is primarily prepared by esterification of phytyl alcohol with tetradecanoic acid or its derivatives. The direct acid-catalyzed esterification is the most common method, while acid chloride or anhydride routes offer faster reactions with higher yields. Advanced methods involving formic acid and vinylcarbinol intermediates provide improved yields and fewer side products. Analytical techniques such as NMR and IR spectroscopy are essential for confirming product identity and purity. The choice of preparation method depends on the desired scale, purity, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

Phytyl tetradecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phytyl tetradecanoate, a long-chain fatty acid ester, has garnered attention in various scientific fields due to its potential applications in medicine, agriculture, and food technology. This article explores the diverse applications of this compound, supported by case studies and comprehensive data.

Chemical Properties and Structure

This compound is an ester formed from phytyl alcohol and tetradecanoic acid (myristic acid). Its molecular formula is C34H66O2C_{34}H_{66}O_2, and it is characterized by a long hydrophobic carbon chain, making it suitable for various applications in lipid chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research on the ethyl acetate extract of Tanacetum dolicophyllum revealed that this compound exhibited antimicrobial activity against various pathogens. The compound was identified as one of the significant constituents through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, showing a peak area percentage of 3.22% .

Antioxidant Properties

This compound has also been linked to antioxidant activities. In a study examining extracts from Artemisia nilagirica, this compound was found to be one of the primary compounds contributing to the antioxidant capacity of the extract, with significant free radical scavenging activity .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. The compound was part of extracts that demonstrated notable anti-inflammatory activity, which could have implications for developing treatments for inflammatory diseases .

Plant Growth Promotion

This compound has been investigated for its role in promoting plant growth. It is suggested that such esters can enhance nutrient uptake and improve overall plant health, which could be beneficial in sustainable agriculture practices .

Pest Control

The compound's potential as a natural pesticide is being explored. Studies indicate that certain fatty acid esters can deter pests while being less harmful to beneficial insects compared to synthetic pesticides .

Food Preservation

Due to its antimicrobial properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit microbial growth could extend the shelf life of various food items without the need for synthetic preservatives .

Flavoring Agent

This compound may also serve as a flavoring agent in food products due to its unique sensory profile. Its incorporation into food formulations can enhance flavor while providing additional health benefits associated with its bioactive properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on D. muricata extracts demonstrated that this compound was one of the most abundant compounds identified through GC-MS analysis, showcasing significant antimicrobial efficacy against various bacterial strains .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant activities of different plant extracts, this compound was highlighted for its strong DPPH free radical scavenging ability, indicating its potential use in nutraceutical applications .

Data Summary

Application Area Description Key Findings
MedicineAntimicrobialEffective against pathogens; identified in Tanacetum dolicophyllum
AntioxidantSignificant free radical scavenging activity
Anti-inflammatoryNotable activity in extracts
AgriculturePlant growthEnhances nutrient uptake
Pest controlNatural pesticide potential
Food TechnologyPreservationInhibits microbial growth
Flavoring agentEnhances flavor profiles

Mechanism of Action

Phytyl tetradecanoate exerts its effects primarily through its interaction with lipid membranes. The ester compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Critical Analysis of Discrepancies

  • Molecular Weight Conflict: reports this compound’s molecular weight as 493.060 g/mol, conflicting with NIST data (506.8866 g/mol). The NIST value is prioritized due to its authoritative source.
  • Retention Time Variability : Differences in retention times across studies (e.g., 18.03 vs. 28.206 minutes) reflect variations in GC-MS protocols (e.g., column type, temperature gradients).

Biological Activity

Phytyl tetradecanoate, also known as myristate phytyl ester, is a fatty acid phytyl ester formed from the condensation of phytol and tetradecanoic acid. Its unique structure and properties contribute to its diverse biological activities, making it a compound of interest in various fields, including pharmacology, biochemistry, and cosmetics.

  • Molecular Formula : C28H54O2
  • Molecular Weight : 426.74 g/mol
  • Structure : Characterized by a long hydrophobic carbon chain, which enhances its lipophilicity and potential for biological interactions.

Biological Activities

This compound exhibits several notable biological activities, which can be categorized as follows:

1. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. It helps neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Compounds related to phytol have been studied for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

3. Antibacterial Activity

This compound has demonstrated antibacterial activity, particularly in studies involving plant extracts that contain this compound. Its effectiveness against certain bacterial strains suggests potential applications in developing natural antimicrobial agents.

4. Interaction with Cell Membranes

Studies have shown that this compound influences membrane fluidity and permeability. This interaction is critical for understanding its role in cellular processes and how it may affect the function of various enzymes involved in lipid metabolism.

Comparative Analysis with Similar Compounds

The following table compares this compound with other fatty acid esters regarding their structures and biological activities:

CompoundStructureUnique FeaturesBiological Activity
This compoundC28H54O2Lipophilic nature; derived from phytol and myristic acidAntioxidant, antibacterial
PhytolC20H40OPrecursor to various estersAntioxidant
Tetradecanoic AcidC14H28O2Saturated fatty acidLipid metabolism
Phytyl LaurateC26H52O2Similar structure but derived from lauric acidVaries; less studied

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study highlighted its antioxidant activity through DPPH radical scavenging assays, demonstrating significant free radical neutralization compared to synthetic antioxidants like butylated hydroxytoluene (BHT) .
  • Another research focused on the synthesis of this compound and its application in enhancing the stability of cosmetic formulations due to its emulsifying properties .
  • A comprehensive review on phytol derivatives emphasized their potential in therapeutic applications due to their ability to modulate cellular signaling pathways, particularly in cancer treatment .

Q & A

Q. What are the optimal methods for extracting phytyl tetradecanoate from plant tissues?

Answer: this compound, a lipid-soluble compound, can be efficiently extracted using the Bligh and Dyer method . This involves homogenizing tissues with chloroform-methanol (2:1 v/v) to form a miscible system with tissue water, followed by phase separation with additional chloroform and water. The chloroform layer contains purified lipids, including this compound. For validation, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is recommended, as demonstrated in phytocompound profiling studies (e.g., 4.49% area under GC-MS in safflower tissue ).

Q. How can researchers quantify this compound in complex biological matrices?

Answer: Quantification requires chromatographic separation coupled with detection systems. For example, GC-MS analysis of safflower tissue identified this compound at retention time 28.206 min with 4.49% relative abundance . Standard curves using purified this compound are essential for calibration. Ensure internal standards (e.g., deuterated lipids) are used to correct for matrix effects and extraction efficiency losses.

Advanced Research Questions

Q. What is the role of this compound in plant stress acclimation and redox signaling?

Answer: this compound may interact with redox buffers like glutathione, which modulate ROS scavenging and retrograde signaling under stress . Experimental designs should combine ROS-inducing treatments (e.g., methyl viologen under actinic light) with redox biosensors (e.g., Grx1-roGFP2) to track compartment-specific oxidation dynamics. Correlate this compound levels (via GC-MS) with glutathione redox potential (EGSH) shifts in chloroplasts or mitochondria to assess its role in stress adaptation .

Q. How do genetic modifications affect phytyl ester biosynthesis, including this compound?

Answer: In cyanobacteria (Synechocystis sp. PCC 6803), disruption of the slr2103 gene (homologous to eukaryotic DGAT2) abolishes phytyl ester synthesis, including this compound . Researchers can use CRISPR-Cas9 or homologous recombination to knock out target genes in model organisms, followed by lipidomic profiling. For instance, compare wild-type and mutant strains via thin-layer chromatography (TLC) and GC-MS to identify missing lipid species. This approach clarifies enzymatic roles in phytyl ester pathways .

Q. What experimental strategies resolve contradictions in this compound’s reported abundance across studies?

Answer: Discrepancies may arise from extraction protocols or tissue-specific expression. To address this:

  • Standardize extraction methods (e.g., Bligh and Dyer vs. Folch).
  • Use spike-in controls to validate recovery rates.
  • Compare tissue types (e.g., roots vs. leaves) and growth conditions.
    For example, this compound constituted 4.49% of safflower tissue phytocompounds under CdCl2 elicitation , but its abundance may vary in unstressed tissues.

Methodological Notes

  • Chromatographic Validation: Always cross-validate this compound peaks with authentic standards and spectral libraries.
  • Stress Induction: For ROS-related studies, calibrate light intensity and methyl viologen concentrations to avoid cytotoxicity .
  • Genetic Studies: Include complementation assays (e.g., reintroducing slr2103 in mutants) to confirm gene function .

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